2-Benzyl-1-oxo-1lambda~5~-pyrimidine
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Overview
Description
2-Benzyl-1-oxo-1lambda~5~-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-oxo-1lambda~5~-pyrimidine can be achieved through various methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent promoted by K₂S₂O₈ . Another method includes a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the benzylic position can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions include benzyl alcohols, benzoic acids, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzyl-1-oxo-1lambda~5~-pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-1-oxo-1lambda~5~-pyrimidine include other benzyl-substituted pyrimidines and oxo-pyrimidine derivatives .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its benzylic position and oxo group make it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
90210-54-1 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-benzyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O/c14-13-8-4-7-12-11(13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
MTVQTLKXTSCRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC=[N+]2[O-] |
Origin of Product |
United States |
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